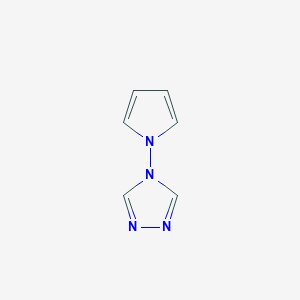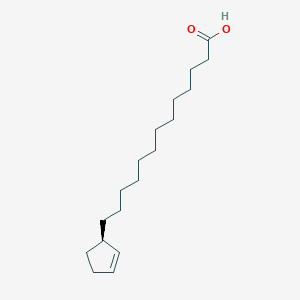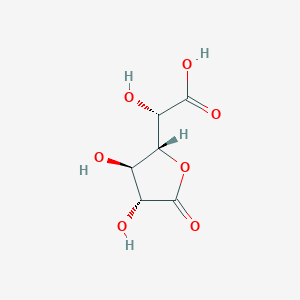
4,5-Dicaffeoyl quinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dicaffeoyl quinic acid is a natural product found in Cussonia arborea with data available.
Applications De Recherche Scientifique
Immunomodulatory Properties
4,5-Dicaffeoyl quinic acid, isolated from Dichrocephala bicolor, has been examined for its immunopharmacological activity. It was found that compounds related to this compound could enhance human mononuclear cell proliferation and interferon-gamma production, indicating potential immunomodulatory effects (Lin, Kuo, & Chou, 1999).
Antioxidant Activities
The antioxidant activities of this compound have been widely studied. Research has shown that chlorogenic acid isomers, including this compound, exhibit significant antioxidant activities, potentially due to their hydroxyl groups (Xu, Hu, & Liu, 2012). Additionally, compounds isolated from Chrysanthemum morifolium, including new dicaffeoylquinic acids, demonstrated potent antioxidant activities in radical scavenging systems (Kim & Lee, 2005).
Hepatoprotective Effects
Dicaffeoyl quinic acid derivatives, including this compound, have shown strong antihepatotoxic properties. These compounds were isolated from propolis and demonstrated more potent hepatoprotective activity than glycyrrhizin, a known antihepatotoxic agent (Basnet, Matsushige, Hase, Kadota, & Namba, 1996).
Neuroprotective Effects
A study on Aster scaber revealed the neuroprotective effect of quinic acid derivatives against amyloid-beta-induced PC12 cell toxicity. Among these derivatives, (-)this compound provided significant protection and promoted neurite outgrowth in PC12 cells. This suggests potential therapeutic uses in neurodegenerative diseases like Alzheimer's (Hur et al., 2001).
Propriétés
Formule moléculaire |
C25H24O12 |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
(1R,3S,4S,5S)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m0/s1 |
Clé InChI |
UFCLZKMFXSILNL-ZSGFIFMUSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Synonymes |
4,5-dicaffeoyl quinic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


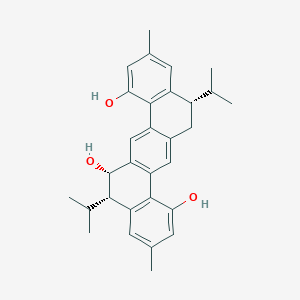

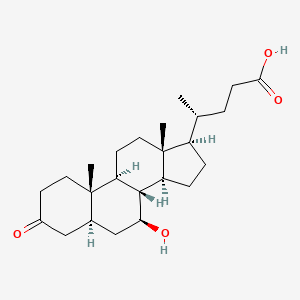
![Phenol, 5-(1,1-dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1253843.png)
![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)
![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)
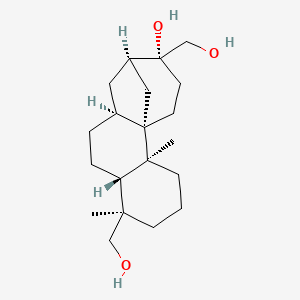
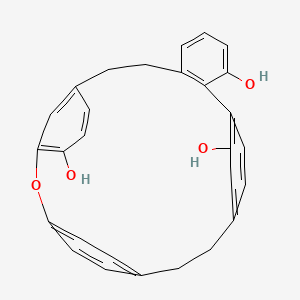

![4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)

